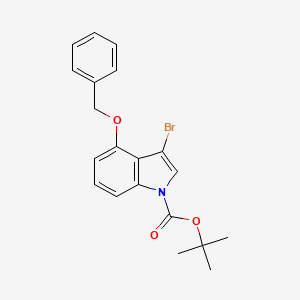

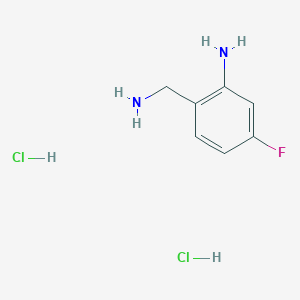

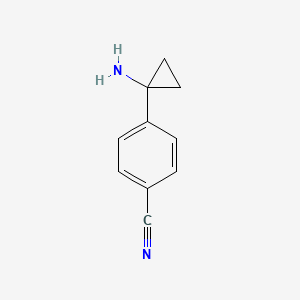

![molecular formula C12H19NO3 B1519437 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol CAS No. 1020943-78-5](/img/structure/B1519437.png)

3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol

Descripción general

Descripción

“3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.29 . The compound is in the form of an oil and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.29 . It is in the form of an oil and is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

1. Synthesis of Polyurethanes and Poly (propyl ether imine) Dendrimers

- Application : “3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol” can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers .

2. Synthesis of β-enaminonitrile

- Application : The compound was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .

- Method : The reaction was carried out in ethanolic piperidine solution under microwave irradiation .

- Results : The newly synthesized β-enaminonitrile was characterized by FT-IR, 1H NMR, 13C NMR, mass spectroscopy, elemental analysis and X-ray diffraction data .

3. Cytotoxic Activity Evaluation

- Application : The synthesized β-enaminonitrile was evaluated for its cytotoxic activity against three different human cancer cell lines MDA-MB-231, A549, and MIA PaCa-2 .

- Method : The cytotoxic activity was evaluated employing the XTT cell viability assay .

- Results : The tested molecule revealed promising cytotoxic activities against the three cancer cell lines .

4. Antiviral Activity

- Application : Indole derivatives, which can be synthesized from “3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol”, have been found to possess antiviral activity .

5. Antidepressant Synthesis

- Application : Indole derivatives, which can be synthesized from “3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol”, have been used in the synthesis of antidepressant molecules .

6. Metabolite of Midodrine

- Application : “3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol” is a metabolite of Midodrine. It induces alpha-adrenergic receptor stimulation of both arterial and venous systems without direct central nervous system or cardiac effects .

7. Antioxidant and Antibacterial Activities

- Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

8. Synthesis of (−)-Ephedradine A

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(aminomethyl)-3-(3,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVNICOTZCXKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(CN)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)

![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)

![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)